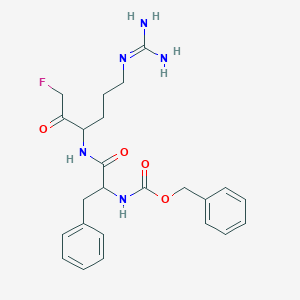
1-(4-Aminobutylamino)anthracene-9,10-dione;azane;platinum(2+);chloride;nitrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Aminobutylamino)anthracene-9,10-dione;azane;platinum(2+);chloride;nitrate is a complex chemical compound that has been extensively studied in recent years. This compound has shown great potential for use in scientific research due to its unique properties and mechanisms of action. In
科学的研究の応用
1-(4-Aminobutylamino)anthracene-9,10-dione;azane;platinum(2+);chloride;nitrate has a wide range of scientific research applications. One of the most promising areas of research is in the field of cancer treatment. The compound has shown great potential as an antitumor agent, with studies demonstrating its ability to inhibit cancer cell growth and induce apoptosis in cancer cells. Additionally, the compound has been studied for its potential use in photodynamic therapy, which involves the use of light to activate the compound and target cancer cells.
作用機序
The mechanism of action for 1-(4-Aminobutylamino)anthracene-9,10-dione;azane;platinum(2+);chloride;nitrate is complex and not fully understood. However, it is believed that the compound exerts its antitumor effects by binding to DNA and interfering with its replication and transcription. This leads to the activation of cellular pathways that result in apoptosis and cell death in cancer cells.
Biochemical and Physiological Effects
Studies have shown that this compound has a range of biochemical and physiological effects. The compound has been shown to induce oxidative stress in cancer cells, leading to DNA damage and cell death. Additionally, the compound has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for tumor growth and metastasis.
実験室実験の利点と制限
One of the main advantages of using 1-(4-Aminobutylamino)anthracene-9,10-dione;azane;platinum(2+);chloride;nitrate in lab experiments is its ability to selectively target cancer cells while leaving healthy cells unharmed. This makes it a promising candidate for cancer treatment. However, there are also limitations to using this compound in lab experiments. The synthesis process is complex and requires specialized equipment, which can be expensive. Additionally, the compound can be toxic in high concentrations, which can limit its use in certain experiments.
将来の方向性
There are many future directions for research on 1-(4-Aminobutylamino)anthracene-9,10-dione;azane;platinum(2+);chloride;nitrate. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Additionally, researchers are exploring the use of this compound in combination with other cancer treatments, such as chemotherapy and radiation therapy. Finally, there is ongoing research into the mechanisms of action of this compound, which may lead to the development of new cancer treatments in the future.
Conclusion
This compound is a complex chemical compound that has shown great promise in scientific research. Its unique properties and mechanisms of action make it a promising candidate for cancer treatment and other applications. While there are limitations to using this compound in lab experiments, ongoing research is exploring new synthesis methods and potential applications. Overall, this compound is an exciting area of research with many potential future directions.
合成法
The synthesis method for 1-(4-Aminobutylamino)anthracene-9,10-dione;azane;platinum(2+);chloride;nitrate is complex and requires specialized equipment and expertise. The compound is typically synthesized through a multi-step process that involves the reaction of various chemical reagents. The exact details of the synthesis method are beyond the scope of this paper, but it is important to note that the synthesis process must be carefully controlled to ensure the purity and consistency of the final product.
特性
CAS番号 |
139164-42-4 |
|---|---|
分子式 |
C18H24ClN5O5Pt |
分子量 |
620.9 g/mol |
IUPAC名 |
1-(4-aminobutylamino)anthracene-9,10-dione;azane;platinum(2+);chloride;nitrate |
InChI |
InChI=1S/C18H18N2O2.ClH.NO3.2H3N.Pt/c19-10-3-4-11-20-15-9-5-8-14-16(15)18(22)13-7-2-1-6-12(13)17(14)21;;2-1(3)4;;;/h1-2,5-9,20H,3-4,10-11,19H2;1H;;2*1H3;/q;;-1;;;+2/p-1 |
InChIキー |
AACUECHAOHEQIH-UHFFFAOYSA-M |
SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NCCCCN.N.N.[N+](=O)([O-])[O-].[Cl-].[Pt+2] |
正規SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NCCCCN.N.N.[N+](=O)([O-])[O-].[Cl-].[Pt+2] |
同義語 |
1-(4-aminobutylamino)anthracene-9,10-dione, azane, platinum(+2) cation , chloride, nitrate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-methoxybenzamide](/img/structure/B237633.png)

![1-[3-(3,4-Dimethoxyphenyl)prop-2-enoyl]piperidin-2-one](/img/structure/B237646.png)
![N-[3-chloro-2-(4-morpholinyl)phenyl]-4-methoxybenzamide](/img/structure/B237654.png)

![N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2-fluorobenzamide](/img/structure/B237667.png)
![N-[3-chloro-2-(1-piperidinyl)phenyl]-N'-(2-furoyl)thiourea](/img/structure/B237670.png)
![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B237672.png)


![5-bromo-2-methoxy-3-methyl-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B237677.png)


